molecular formula C20H28O4 B14706652 Butyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene CAS No. 25301-37-5

Butyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene

Cat. No.: B14706652
CAS No.: 25301-37-5
M. Wt: 332.4 g/mol
InChI Key: MVAUZYMUXCUOQI-UHFFFAOYSA-N
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Description

Butyl 2-methylprop-2-enoate: , 2-methylprop-2-enoic acid , and styrene are important compounds in the field of organic chemistry. These compounds are widely used in various industrial applications due to their unique chemical properties. Butyl 2-methylprop-2-enoate is an ester derived from 2-methylprop-2-enoic acid, while styrene is a monomer used in the production of polystyrene and other copolymers.

Preparation Methods

Chemical Reactions Analysis

Butyl 2-methylprop-2-enoate

Butyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

2-methylprop-2-enoic acid

2-methylprop-2-enoic acid undergoes several reactions characteristic of α,β-unsaturated acids:

Styrene

Styrene is highly reactive and undergoes various reactions:

Scientific Research Applications

Butyl 2-methylprop-2-enoate

Butyl 2-methylprop-2-enoate is used in the production of polymers and copolymers for coatings, adhesives, and sealants . It is also used in the synthesis of various specialty chemicals.

2-methylprop-2-enoic acid

2-methylprop-2-enoic acid is used in the production of polymethacrylic acid and its esters, which are used in coatings, adhesives, and superabsorbent polymers . It is also used in the pharmaceutical industry for the synthesis of various drugs.

Styrene

Styrene is a key monomer in the production of polystyrene, which is used in packaging, insulation, and disposable containers . It is also used in the production of synthetic rubber and resins.

Mechanism of Action

Butyl 2-methylprop-2-enoate

The mechanism of action of butyl 2-methylprop-2-enoate involves its polymerization to form poly(butyl methacrylate). The polymerization process is initiated by free radicals, which add to the double bond of the monomer, leading to the formation of a polymer chain .

2-methylprop-2-enoic acid

2-methylprop-2-enoic acid exerts its effects through its ability to undergo polymerization and copolymerization reactions. The carboxyl group in the molecule allows it to form hydrogen bonds and interact with other molecules, making it useful in various applications .

Styrene

Styrene’s mechanism of action involves its polymerization to form polystyrene. The polymerization process is initiated by free radicals, which add to the double bond of styrene, leading to the formation of a polymer chain .

Comparison with Similar Compounds

Butyl 2-methylprop-2-enoate

Similar compounds include methyl 2-methylprop-2-enoate and ethyl 2-methylprop-2-enoate. Butyl 2-methylprop-2-enoate is unique due to its longer alkyl chain, which provides different physical properties, such as lower volatility and higher boiling point .

2-methylprop-2-enoic acid

Similar compounds include acrylic acid and crotonic acid. 2-methylprop-2-enoic acid is unique due to the presence of a methyl group on the double bond, which affects its reactivity and polymerization behavior .

Styrene

Similar compounds include vinyl toluene and α-methylstyrene. Styrene is unique due to its high reactivity and ability to form a wide range of copolymers .

Properties

CAS No.

25301-37-5

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

butyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene

InChI

InChI=1S/C8H14O2.C8H8.C4H6O2/c1-4-5-6-10-8(9)7(2)3;1-2-8-6-4-3-5-7-8;1-3(2)4(5)6/h2,4-6H2,1,3H3;2-7H,1H2;1H2,2H3,(H,5,6)

InChI Key

MVAUZYMUXCUOQI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(=C)C.CC(=C)C(=O)O.C=CC1=CC=CC=C1

Related CAS

25301-37-5

Origin of Product

United States

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